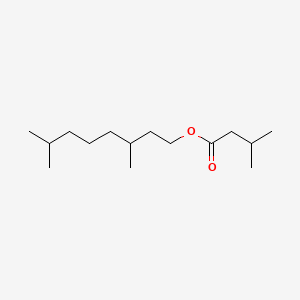

3,7-Dimethyloctyl isovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,7-Dimethyloctyl isovalerate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 3,7-dimethyloctanol and isovaleric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctyl isovalerate can be synthesized through esterification. The reaction involves the condensation of 3,7-dimethyloctanol with isovaleric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl isovalerate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.

Major Products Formed

Oxidation: Isovaleric acid and 3,7-dimethyloctanol.

Reduction: 3,7-dimethyloctanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethyloctyl isovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on microbial communities and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 3,7-dimethyloctyl isovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activities and metabolic processes. For example, it may influence the activity of enzymes involved in lipid metabolism or act as a signaling molecule in microbial communities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Ethyl isovalerate: Another ester with similar structural features but different physical and chemical properties.

Isopentyl acetate: Known for its fruity odor and used in similar applications as 3,7-dimethyloctyl isovalerate.

Geranyl isovalerate: Exhibits similar ester functionality and is used in fragrance and flavor industries.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain and ester functionality make it particularly suitable for applications requiring stability and pleasant odor. Additionally, its synthesis and reactivity profile offer advantages in various industrial and research settings.

Biological Activity

3,7-Dimethyloctyl isovalerate is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H26O2

- Molecular Weight : 214.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with biological membranes and potential modulation of enzymatic activities. It may exhibit effects similar to other esters and fatty acids, influencing metabolic pathways and cellular signaling.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be compared to other known antimicrobial agents.

-

Anti-inflammatory Effects :

- Preliminary research suggests that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

-

Neuroprotective Effects :

- There are indications that this compound could have neuroprotective effects, possibly by modulating neurotransmitter release or protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Antimicrobial Efficacy :

In a study examining the antimicrobial efficacy of various esters, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to a control group, indicating its potential as an antimicrobial agent. -

Inflammation Modulation :

A research project focused on the anti-inflammatory effects of fatty acid esters included this compound. The compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its utility in inflammatory conditions. -

Neuroprotection in Models of Oxidative Stress :

In neuroprotective studies using neuronal cell lines exposed to oxidative stressors, treatment with this compound resulted in improved cell viability and decreased markers of apoptosis compared to untreated controls.

Properties

CAS No. |

71662-26-5 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

3,7-dimethyloctyl 3-methylbutanoate |

InChI |

InChI=1S/C15H30O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h12-14H,6-11H2,1-5H3 |

InChI Key |

SJACRECVLUMNHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.